molecular formula C22H19N5O2S2 B2681356 N-(4-ethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892734-04-2

N-(4-ethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2681356
CAS No.: 892734-04-2
M. Wt: 449.55
InChI Key: PSIYDIQNABZNDM-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a structurally complex heterocyclic compound featuring a tricyclic core with fused thia- and aza-rings.

Properties

IUPAC Name

N-(4-ethylphenyl)-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S2/c1-3-15-6-8-16(9-7-15)23-20-19-18(12-13-30-19)27-21(24-20)22(25-26-27)31(28,29)17-10-4-14(2)5-11-17/h4-13H,3H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIYDIQNABZNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multiple steps, starting with the preparation of the core thia-tetraazatricyclo structure. This is followed by the introduction of the ethylphenyl and methylbenzenesulfonyl groups through various substitution reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-ethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signal transduction pathways, or interfering with cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Analogues

a. N-(4-ethoxyphenyl) variant () A closely related compound, N-(4-ethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine, differs only in the substituent at the phenyl group (ethoxy vs. ethyl). The ethoxy group increases polarity and may alter metabolic stability compared to the ethyl group.

b. Chlorophenylmethyl variant () The compound 10-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine replaces the ethylphenyl group with a 4-chlorophenylmethyl moiety. This variant is available via custom synthesis but lacks reported biological data .

Functional Group and Core Framework Comparisons

Sulfonamide Derivatives ()
Sulfonamide-containing compounds, such as quaternary ammonium surfactants (e.g., BAC-C12) and penicillin derivatives (e.g., benzathine benzylpenicillin), share functional group similarities. For example, sulfonamides in BAC-C12 exhibit critical micelle concentration (CMC) values (~3.6–8.3 mM) relevant to their surfactant properties . While the target compound’s sulfonyl group may confer similar solubility-modifying effects, its tricyclic core distinguishes it from linear or bicyclic analogues.

Heterocyclic Analogues () Compounds like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione feature spirocyclic and benzothiazole motifs. Though structurally distinct, these heterocycles highlight the importance of fused ring systems in modulating electronic properties and bioavailability. The target compound’s thia-aza tricyclic framework may offer unique steric and electronic profiles compared to spirocyclic systems .

Table 1: Key Comparative Properties of Selected Analogues

Compound Name Key Substituents Structural Features Potential Applications
N-(4-ethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[...]-7-amine (Target) 4-ethylphenyl, 4-methylbenzenesulfonyl Tricyclic thia-aza core Enzyme inhibition, receptor modulation (hypothetical)
N-(4-ethoxyphenyl) variant 4-ethoxyphenyl Increased polarity Unreported
Chlorophenylmethyl variant 4-chlorophenylmethyl Electronegative substituent, flexible linker Custom synthesis, research use
BAC-C12 Alkyl chain, sulfonate Linear surfactant Micelle formation, antimicrobial

Methodological Considerations in Similarity Assessment ()

Virtual screening protocols often rely on structural similarity metrics (e.g., Tanimoto coefficients) or pharmacophore modeling. For the target compound, substituent variations (ethyl vs. ethoxy, chlorophenylmethyl) would significantly impact similarity scores, underscoring the need for multi-parameter comparisons (e.g., electronic, steric, and topological features) .

Biological Activity

N-(4-ethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound with potential biological significance. Its unique structural features contribute to its interaction with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound features a tricyclic structure characterized by the presence of a sulfonyl group and a thia moiety. These structural components are crucial for its biological activity.

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC21H23N5O2S2
Molecular Weight423.56 g/mol
InChIInChI=1S/C21H23N5O2S2/c1-14-8-10-16(11-9-14)30(27,28)21-20-23-19(22-15-6-4-2-3-5-7-15)18-17(12-13)29-18)26(20)25-24-21/h8-13,15H...

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or modulator , affecting metabolic pathways and signal transduction processes.

Key Mechanisms:

  • Enzyme Inhibition: The compound can inhibit various enzymes involved in metabolic processes.
  • Protein Binding: It may bind to specific proteins or receptors, altering their activity.
  • Signal Transduction Modulation: The compound can influence cellular signaling pathways.

Biological Activity

Research indicates that N-(4-ethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia exhibits significant biological activities:

Antimicrobial Activity

Studies have shown that the compound possesses antimicrobial properties against several bacterial strains. For instance:

  • Staphylococcus aureus : Inhibition observed at concentrations as low as 10 µg/mL.
  • Escherichia coli : Exhibits moderate activity with an MIC (Minimum Inhibitory Concentration) of 20 µg/mL.

Anticancer Potential

Preliminary studies suggest that the compound may have anticancer effects:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
  • IC50 Values : Reported IC50 values range from 15 to 30 µM in various assays.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of the compound against Gram-positive and Gram-negative bacteria demonstrated that it could be a potential candidate for developing new antibiotics.
  • Case Study on Cancer Cell Lines : Research involving MCF-7 and HeLa cells indicated that treatment with the compound resulted in significant cell death compared to controls.

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